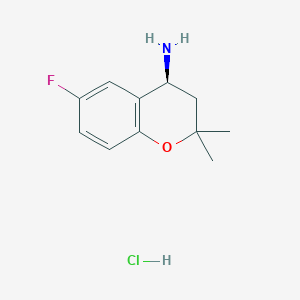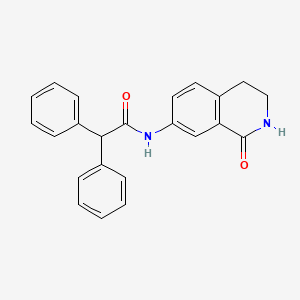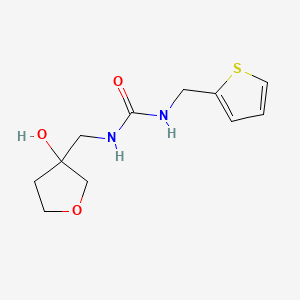
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives involves strategic manipulation of functional groups to achieve desired chemical structures. While the specific synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not directly documented, related studies offer insight into comparable synthetic approaches. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to optimize spacer length and conformational flexibility, aiming at antiacetylcholinesterase activity (Vidaluc et al., 1995). Similarly, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives were synthesized for anti-microbial activity and cytotoxicity studies (Shankar et al., 2017).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their reactivity and biological activity. Studies like the synthesis and characterization of 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and thiourea (BFMT) derivatives provide insights into the molecular structure through spectrometry analyses, including UV, IR, 1H NMR, and 13C NMR (Alabi et al., 2020).
Chemical Reactions and Properties
Urea and thiourea derivatives undergo various chemical reactions, contributing to their diverse properties. The synthesis and antiangiogenesis evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas revealed potent VEGFR-2 tyrosine kinase inhibition, showcasing the chemical reactivity and potential therapeutic applications of such compounds (Machado et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are pivotal for their application. The crystal structure analysis of Betti base 1-((2-hydroxynaphthalen-1-yl)(2-hydroxyphenyl)methyl)urea solvate offers insights into the supramolecular interactions and molecular modeling of such compounds (Rao et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for understanding the behavior of urea derivatives in different environments. The synthesis, characterization, and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea underline the importance of quantum chemical calculations in predicting reactivity and stability (Alabi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
Research indicates that certain urea derivatives have been explored for their use in green chemistry, particularly as solvents and catalysts in biocatalytic processes. For example, enzymatic acylation of pharmacologically interesting nucleosides in green solvents demonstrates the utility of urea derivatives in enhancing reaction selectivity and efficiency in environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).
Molecular Biology and Drug Discovery
In the field of drug discovery, urea derivatives have been synthesized and evaluated for their biological activities. Some derivatives have been found to possess potent antagonist activity against specific receptors, contributing to the development of new therapeutic agents (Fotsch et al., 2001).
Material Science
Urea derivatives are also investigated for their role in material science, such as in the formation of hydrogels with tunable physical properties. The interaction with various anions can modulate the rheology and morphology of these gels, which could have implications for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Sensor Technology
Furthermore, urea derivatives have been employed in the development of fluorescent probes for the detection of metal ions. These compounds offer high selectivity and sensitivity, which are crucial for applications in environmental monitoring and bioimaging (Wang et al., 2017).
Corrosion Inhibition
Additionally, some urea derivatives exhibit significant corrosion inhibition properties, making them valuable in the protection of metals and alloys in industrial applications. Their effectiveness in preventing corrosion in acidic environments has been demonstrated through various studies (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-10(12-6-9-2-1-5-17-9)13-7-11(15)3-4-16-8-11/h1-2,5,15H,3-4,6-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIICFDVROVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxyoxolan-3-yl)methyl]-1-[(thiophen-2-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)
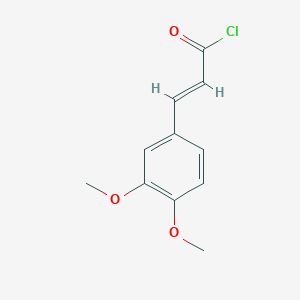
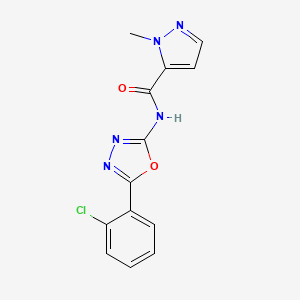
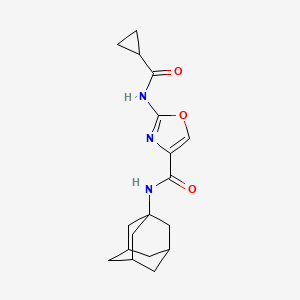
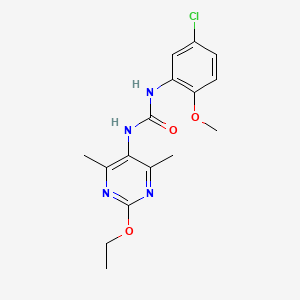
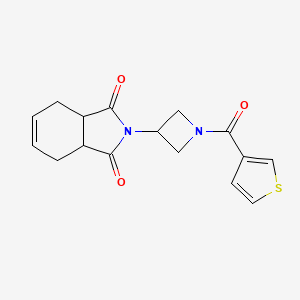

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
